3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-Methyl-1,3,4-thiadiazole-2-thiol is a pharmaceutical intermediate . It is a part of the structure of the compound you mentioned. Another component, 3,5-dimethylpyrazole, is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Physical And Chemical Properties Analysis
5-Methyl-1,3,4-thiadiazole-2-thiol has a melting point of 188-189 °C and is soluble in chloroform . 3,5-Dimethylpyrazole is a white solid with a melting point of 107.5 °C and a boiling point of 218 °C .Scientific Research Applications
Synthesis and Complex Formation
- Thiadiazolobenzamide Synthesis : A compound closely related to the query, involving thiadiazole rings, was synthesized via reactions involving 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and benzoyl isothiocyanate, leading to new bonds between sulfur and nitrogen atoms. This study also explored the formation of complexes with Pd(II) and Ni(II) ions, which were analyzed through various spectroscopic methods and thermal gravimetry (Adhami et al., 2012).
Biological Applications
Nematocidal Activity : Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed significant nematocidal activities against Bursaphelenchus xylophilus, suggesting potential as lead compounds for developing nematicides (Liu et al., 2022).
Anticancer Evaluation : A study focused on Schiff’s bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation demonstrated promising in vitro anticancer activity against several human cancer cell lines, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-8-4-3-5-10(6-8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORXMYPBAVSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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